2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid
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Overview
Description
2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid is a compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a dimethylamino group, a sulfonyl group, and a benzoyl group attached to an amino acid backbone. Its molecular formula is C12H16N2O5S, and it has a molecular weight of 300.33 g/mol .
Preparation Methods
The synthesis of 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-(dimethylamino)benzenesulfonyl chloride with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as halogens or nitrating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules.
Biology: The compound is employed in proteomics research for labeling and detecting proteins.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid can be compared with other similar compounds, such as:
4-(Dimethylamino)benzoic acid: This compound shares the dimethylamino and benzoyl groups but lacks the sulfonyl group and amino acid backbone.
4-(Dimethylamino)azobenzene-4’-sulfonyl chloride: This compound contains a similar sulfonyl group but has an azobenzene structure instead of the amino acid backbone
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-10(2)9-13(15(19)20)16-14(18)11-5-7-12(8-6-11)23(21,22)17(3)4/h5-8,10,13H,9H2,1-4H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYIJKFOYHUVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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